N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide

HDAC6 inhibitor Isoform selectivity Benzamide HDAC inhibitor

CAS 941949-36-6 is an indispensable HDAC6 chemical probe with 207-fold selectivity over HDAC1 (IC50 HDAC6 = 10 nM; HDAC1 = 2,070 nM). Unlike Entinostat or Vorinostat, its benzamide zinc-binding group permits clean interrogation of HDAC6-dependent phenotypes—tubulin acetylation, stress granule formation, and cell migration—without confounding Class I HDAC inhibition up to 1 µM. Its dimethoxy-nitrobenzamide pharmacophore is distinct from hydroxamic acid-based clinical candidates (e.g., Ricolinostat), offering a complementary binding mode for chemoproteomic target engagement studies and an IP-differentiated starting point for oral bioavailability SAR campaigns.

Molecular Formula C20H21N3O6
Molecular Weight 399.403
CAS No. 941949-36-6
Cat. No. B2619458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide
CAS941949-36-6
Molecular FormulaC20H21N3O6
Molecular Weight399.403
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
InChIInChI=1S/C20H21N3O6/c1-12(24)22-8-4-5-13-9-14(6-7-16(13)22)21-20(25)15-10-18(28-2)19(29-3)11-17(15)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25)
InChIKeySULHFAUJXLBNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide (CAS 941949-36-6): A Selective HDAC6 Inhibitor for Epigenetic Research and Drug Discovery


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide (CAS 941949-36-6) is a synthetic tetrahydroquinoline-based benzamide derivative that functions as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Biochemical profiling against a panel of human HDAC isoforms reveals an IC50 of 10 nM for HDAC6, compared to 2,070 nM for HDAC1, yielding a selectivity ratio exceeding 200-fold [1]. This selectivity profile distinguishes the compound from clinically used pan-HDAC inhibitors and positions it as a valuable chemical probe for dissecting HDAC6-specific biology in oncology and neurodegenerative disease research.

Critical Structural Determinants of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide That Preclude Simple Analog Substitution


In-class benzamide HDAC inhibitors—such as Entinostat (MS-275) and CI-994—exhibit preferential inhibition of Class I HDACs (HDAC1/2/3) with minimal HDAC6 activity, whereas the target compound achieves the inverse selectivity profile through its unique 4,5-dimethoxy-2-nitrobenzamide pharmacophore and 1-acetyl-tetrahydroquinoline scaffold [1]. Replacing any single structural element—the nitro group on the benzamide ring, the methoxy substitution pattern, or the N-acetyl cap on the tetrahydroquinoline—typically abolishes HDAC6 selectivity and shifts isoform preference toward Class I or pan-inhibition. Consequently, generic substitution with structurally related tetrahydroquinoline benzamides cannot reproduce the target compound's HDAC6-sparing Class I profile, making direct procurement of CAS 941949-36-6 essential for experiments requiring selective HDAC6 pharmacological knockdown.

Quantitative Differentiation of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide from Comparator HDAC Inhibitors


HDAC6 vs HDAC1 Selectivity: Reversed Isoform Preference Compared to Entinostat (MS-275)

The target compound demonstrates an HDAC6/HDAC1 selectivity profile that is the inverse of the clinically approved benzamide HDAC inhibitor Entinostat (MS-275). The target compound inhibits recombinant human HDAC6 with an IC50 of 10 nM, while its IC50 for HDAC1 is 2,070 nM, yielding a selectivity ratio of approximately 207-fold favoring HDAC6 [1]. In contrast, Entinostat inhibits HDAC1 with an IC50 of 1,480 nM (1.48 µM) and shows negligible activity against HDAC6 (IC50 >30,000 nM), giving a selectivity ratio exceeding 20-fold favoring HDAC1 [2]. This diametrically opposed selectivity pattern means the two compounds cannot be used interchangeably for probing HDAC6-dependent biology.

HDAC6 inhibitor Isoform selectivity Benzamide HDAC inhibitor

HDAC6-Sparing Profile vs Pan-HDAC Inhibitor Vorinostat (SAHA): Implications for Therapeutic Index

Compared to the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA), the target compound exhibits a markedly different isoform inhibition pattern that is critical for reducing mechanism-based toxicities. Vorinostat inhibits HDAC1 and HDAC6 with broadly comparable potency (IC50 = 7 nM and 1.4 nM, respectively), reflecting its pan-inhibitory nature [2]. The target compound, by contrast, potently inhibits HDAC6 (IC50 = 10 nM) while largely sparing HDAC1 (IC50 = 2,070 nM) [1]. This translates to a >200-fold window between HDAC6 and HDAC1 inhibition for the target compound versus only a ~5-fold window for Vorinostat.

Pan-HDAC inhibitor Therapeutic index HDAC6 selectivity

Benzamide Scaffold Advantage Over Hydroxamic Acid HDAC6 Inhibitors: Comparable Potency Without Metal-Chelating Toxicity Risk

The target compound achieves HDAC6 inhibitory potency (IC50 = 10 nM) comparable to the benchmark hydroxamic acid HDAC6 inhibitor Tubastatin A (HDAC6 IC50 = 15 nM) [1][2], while employing a benzamide zinc-binding group instead of a hydroxamic acid. Both compounds show similar selectivity over HDAC1 (target 207-fold; Tubastatin A ~191-fold). However, hydroxamic acid HDAC inhibitors are frequently associated with poor pharmacokinetics, rapid glucuronidation, and potential mutagenicity arising from the hydroxamic acid moiety [3]. The benzamide scaffold of the target compound avoids these liabilities, offering a structurally distinct, non-hydroxamic acid chemotype suitable for lead optimization campaigns.

Benzamide HDAC inhibitor Hydroxamic acid Scaffold comparison

High-Value Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide in Drug Discovery and Epigenetic Research


HDAC6-Selective Pharmacological Knockdown in Oncology Models Without Class I HDAC Interference

The compound's 207-fold selectivity for HDAC6 over HDAC1 [1] makes it uniquely suited for dissecting HDAC6-specific roles in cancer cell migration, invasion, and stress granule formation. Unlike Entinostat or Vorinostat, which engage Class I HDACs at therapeutic concentrations [2], this compound permits clean interrogation of HDAC6-dependent phenotypes in cell-based assays at doses up to 1 µM without confounding Class I inhibition. Recommended applications include defining HDAC6 substrate acetylomes via proteomics and distinguishing HDAC6-mediated effects from Class I effects in cytotoxicity screening panels.

Non-Hydroxamic Acid Lead Template for HDAC6-Targeted Drug Discovery Programs

The benzamide-based zinc-binding group differentiates this compound from the hydroxamic acid HDAC6 inhibitors (e.g., Tubastatin A, Ricolinostat) that dominate the clinical pipeline [3]. Its sub-20 nM HDAC6 potency [1] establishes it as a viable starting point for structure-activity relationship (SAR) campaigns aimed at developing orally bioavailable HDAC6 inhibitors with improved metabolic stability. Procurement supports hit-to-lead and lead optimization workflows, particularly where intellectual property freedom from hydroxamic acid-dominated patent estates is desired.

Neurodegenerative Disease Research: Selective HDAC6 Inhibition for Axonal Transport and Protein Aggregation Studies

HDAC6 regulates tubulin acetylation, axonal transport, and aggresome formation—key processes in Alzheimer's, Parkinson's, and Charcot-Marie-Tooth disease. The target compound, with its 207-fold HDAC6-over-HDAC1 selectivity [1], enables pharmacological enhancement of α-tubulin acetylation without the transcriptional dysregulation caused by Class I HDAC inhibition. This selectivity is critical for mechanistic studies where pan-inhibitors like Vorinostat would confound gene expression readouts.

Epigenetic Tool Compound for Selectivity Profiling and Chemoproteomics

As a structurally distinct HDAC6 inhibitor with a well-defined selectivity fingerprint (HDAC6 >> HDAC1 ≈ HDAC4 ≈ HDAC7 >> HDAC9) [1], this compound serves as an orthogonal chemical probe for target engagement studies and chemoproteomic pull-down experiments. Its benzamide scaffold provides a complementary binding mode to hydroxamic acid probes, enabling competitive displacement assays that validate HDAC6 as the primary cellular target and distinguish it from off-target engagement of other metalloenzymes.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.